Benzimidazole derivatives are a class of heterocyclic compounds that have attracted significant attention due to their wide range of biological activities. These compounds have been found to exhibit antibacterial, antifungal, antimicrobial, antiprotozoal, and antihelmintic properties. Additionally, certain benzimidazole derivatives have been identified as potent inhibitors of mammalian DNA topoisomerase I, an enzyme crucial for DNA replication and cell division1. The compound "4-Methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazole" falls within this category of biologically active molecules and is the subject of our comprehensive analysis.
Benzimidazole derivatives have also been explored for their antiviral properties, particularly against HIV-1. The synthesis of tetrahydro-5-methylimidazo[4,5,1-jk][1,4]benzodiazepin-2(1H)-ones (TIBO) derivatives has shown significant inhibition of HIV-1 replication by interfering with the reverse transcriptase enzyme. Substitutions at different positions on the TIBO structure have been found to affect the HIV-1 inhibitory activity, with certain mono- and disubstituted analogues demonstrating desired activity2.
In the search for antiobesity drugs, novel benzimidazole derivatives have been synthesized and evaluated as selective neuropeptide Y (NPY) Y1 receptor antagonists. The Y1 receptor is implicated in the regulation of food intake and energy homeostasis. One study synthesized a series of benzimidazoles with various piperidinylalkyl groups at N-1, identifying compounds with high affinity for the Y1 receptor. These compounds were also evaluated for their selectivity against other NPY receptors, with some showing high selectivity for the Y1 receptor3.
The antibacterial potential of benzimidazole derivatives has been investigated through the synthesis of novel compounds under phase transfer catalysis conditions. These compounds were evaluated against both gram-negative and gram-positive bacteria, showing profound antimicrobial activity. Additionally, quantitative structure-activity relationship (QSAR) studies were performed to establish a correlation between molecular descriptors and biological activity, leading to the generation of a tri-parametric QSAR model4.
This compound falls under the category of benzimidazoles, which are bicyclic compounds containing a fused benzene and imidazole ring. It is specifically classified as a pharmaceutical intermediate due to its role in the synthesis of various therapeutic agents, including antihypertensive drugs.
The synthesis of 2-n-Propyl-4-methyl-6-(1-methylbenzimidazole-2-yl)benzimidazole can be accomplished through several methods, each varying in conditions and yields:
These methods indicate that the synthesis can be optimized for industrial production due to their relatively simple procedures and high yields.
The molecular formula for 2-n-Propyl-4-methyl-6-(1-methylbenzimidazole-2-yl)benzimidazole is , with a molecular weight of approximately 304.4 g/mol.
Property | Value |
---|---|
Molecular Weight | 304.4 g/mol |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 2 |
Rotatable Bond Count | 3 |
Topological Polar Surface Area | 46.5 Ų |
The compound participates in various chemical reactions typical of benzimidazoles:
The mechanism of action for 2-n-Propyl-4-methyl-6-(1-methylbenzimidazole-2-yl)benzimidazole primarily involves its interaction with specific biological targets:
Studies indicate that compounds within this class demonstrate significant antihypertensive effects through these mechanisms, contributing to their therapeutic efficacy.
The physical properties of the compound include:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Organic solvents |
Stability | Stable under normal conditions |
The primary applications of 2-n-Propyl-4-methyl-6-(1-methylbenzimidazole-2-yl)benzimidazole include:
The compound is systematically named 1,7'-dimethyl-2'-propyl-1H,3'H-2,5'-bibenzo[d]imidazole according to IUPAC conventions, reflecting its bis-benzimidazole architecture with methyl and propyl substituents. This nomenclature precisely denotes the positions of substituents across the two fused heterocyclic systems: the methyl group at position 1 of the first benzimidazole unit, the methyl at position 7' (equivalent to position 1 of the second benzimidazole), and the propyl chain at position 2' [2] [3] [7].
Common synonyms include:
The compound's role as Telmisartan Impurity A (EP and USP designations) underscores its pharmaceutical significance in quality control of the antihypertensive drug Telmisartan [7] [9]. The CAS Registry Number 152628-02-9 provides a unique identifier for global chemical databases [4] [7] [9]. Key structural descriptors include:
The empirical formula C₁₉H₂₀N₄ confirms nineteen carbon atoms, twenty hydrogen atoms, and four nitrogen atoms, consistent with its bis-benzimidazole core. This formula is validated across multiple analytical reports from PubChem, Sigma-Aldrich, and independent chemical suppliers [1] [2] [10]. The molecular weight is 304.39 g/mol, calculated as:(19 × 12.01) + (20 × 1.01) + (4 × 14.01) = 228.19 + 20.20 + 56.04 = 304.43 g/mol (minor variations due to isotopic abundance).
Table 1: Atomic Composition and Molecular Descriptors
Component | Value |
---|---|
Molecular Formula | C₁₉H₂₀N₄ |
Exact Mass | 304.1688 g/mol |
Nominal Mass | 304.39 g/mol |
Elemental Analysis | C 74.97%, H 6.62%, N 18.41% |
While experimental single-crystal X-ray diffraction data is absent from the available literature, computational modeling predicts a density of 1.23 ± 0.1 g/cm³, suggesting moderate molecular packing efficiency in the solid state [9]. The molecule's non-planar conformation—due to steric interactions between the propyl chain and benzimidazole rings—likely influences its crystallinity.
Table 2: Predicted Solid-State Properties
Parameter | Value | Method |
---|---|---|
Predicted Density | 1.23 ± 0.1 g/cm³ | Computational |
Melting Point | 130–135 °C (THF solvate) | Experimental |
Vapor Pressure | 0–0 Pa (20–25°C) | Predicted |
The melting point range of 130–135°C (observed in tetrahydrofuran solvates) indicates moderate thermal stability [9]. Powder X-ray diffraction patterns remain unreported, representing a gap in current characterization data.
Nuclear Magnetic Resonance (NMR):¹H NMR spectra are expected to exhibit distinct signals for:
¹³C NMR would reveal 19 unique carbons, including the benzimidazole quaternary carbons at ~150 ppm (C2/C2'), methyl carbons at ~14–22 ppm, and methylenes at ~30 ppm.
Fourier-Transform Infrared (FTIR):Key vibrational modes include:
UV-Vis Spectroscopy:The conjugated bis-heterocyclic system exhibits strong π→π* transitions in the 280–320 nm range, typical of benzimidazole chromophores. A weaker n→π* band may appear near 350 nm. Solvatochromic shifts occur in polar solvents due to the molecule's dipolar character [7].
Table 3: Key Spectroscopic Signatures
Technique | Key Assignments | Spectral Region |
---|---|---|
¹H NMR | Propyl CH₃ (t), N–CH₃ (s), aromatic H (m) | 1.0–8.2 ppm |
FTIR | N–H str, C=N str, aromatic C–C bend | 3400–1450 cm⁻¹ |
UV-Vis | π→π* (benzimidazole), n→π* (lone pair on N) | 280–350 nm |
High-Performance Liquid Chromatography (HPLC):Purity assessments report ≥95–99% under optimized conditions, with retention times varying by mobile phase [2] [7] [10].
The unsymmetrical bis-benzimidazole structure exhibits complex tautomerism and pH-dependent protonation:
Table 4: Tautomeric and Acid-Base Properties
Property | Value/Behavior | Condition |
---|---|---|
pKa | 11.86 ± 0.30 | Predicted |
Dominant Tautomer | N(1)–H form (crystalline state) | Solid |
Solubility Shift | Increased in 0.1M HCl vs. water | Protonation at N3 |
LogP | 3.49 | pH 6, 20°C |
These properties underpin the molecule's reactivity as a synthetic intermediate, particularly in electrophilic substitutions at the C5/C5' positions or metal coordination via the basic nitrogens [4] [5] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7